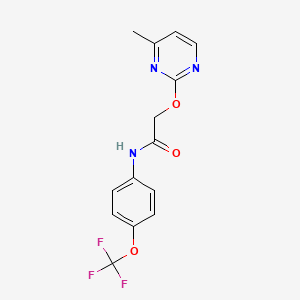

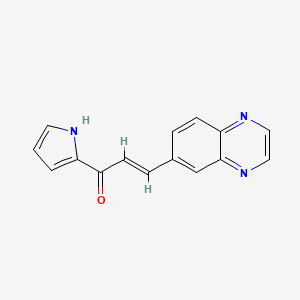

![molecular formula C17H21N3OS B2395628 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide CAS No. 361168-32-3](/img/structure/B2395628.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and have been extensively studied . For instance, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened for in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .Applications De Recherche Scientifique

- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane demonstrates strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.

- Recent studies have explored the potential of this compound in inhibiting the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Researchers have optimized a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, including our compound of interest, as potent noncovalent small molecule inhibitors .

- The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Starting from 1-methyl-1H-pyrazol-5-amine, an overall yield of 59.5% is achieved .

- 1H-Pyrazolo[3,4-b]pyridines , structurally related to our compound, have been used for various biological targets. These include enzyme inhibition, receptor binding, and modulation of cellular processes . Further exploration of our compound’s bioactivity could reveal additional applications.

Antibiotic Development

Antiviral Research

Organic Synthesis

Bioactivity Studies

Mécanisme D'action

Target of Action

Similar compounds have been found to target various enzymes and receptors, playing a crucial role in numerous biological processes .

Mode of Action

This interaction often involves the formation of covalent or non-covalent bonds, which can either activate or inhibit the target’s activity .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of further enzymes and receptors .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular level, often leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects .

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)16(21)18-15-13-9-22-10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDGJHNBHORRHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)